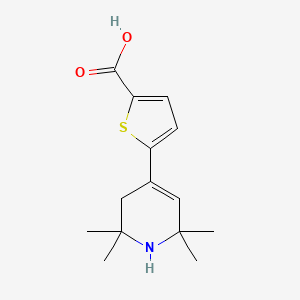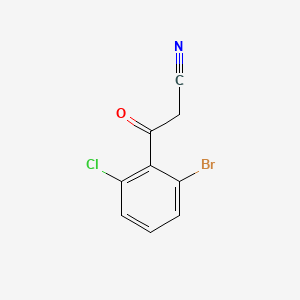
5-Bromo-6-fluoro-1,3-isobenzofurandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C8H2BrFO3 . It is a derivative of isobenzofuran and contains both bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoroisobenzofuran-1,3-dione typically involves the bromination and fluorination of isobenzofuran derivatives. One common method includes the reaction of 5-bromo-6-fluoroisobenzofuran with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 5-Bromo-6-fluoroisobenzofuran-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoroisobenzofuran-1,3-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, 5-Bromo-6-fluoroisobenzofuran-1,3-dione is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable for designing new functional materials .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
5-Bromoisobenzofuran-1,3-dione: Similar in structure but lacks the fluorine atom.
5-Fluoroisobenzofuran-1,3-dione: Similar in structure but lacks the bromine atom.
Uniqueness: The presence of both bromine and fluorine atoms in 5-Bromo-6-fluoroisobenzofuran-1,3-dione makes it unique compared to its analogs. This dual substitution can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H2BrFO3 |
|---|---|
Molecular Weight |
245.00 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2BrFO3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
InChI Key |
MAXSFFYLCCTTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)


![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
